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molecular formula C5H6F3NO2 B8538292 3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)-

3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)-

Cat. No. B8538292
M. Wt: 169.10 g/mol
InChI Key: ZCOHAKFEMKVOCX-UHFFFAOYSA-N
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Patent
US09067926B2

Procedure details

To a solution of ethyl 5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate (1.0 g, 4.74 mmol) in EtOH (10 ml) was slowly added at 0° C. sodium borohydride (197 mg, 5.21 mmol) and the suspension was stirred at 0° C. for 4 h. The suspension was treated with half saturated aqueous NH4Cl, stirring was continued for 10 minutes, the mixture was extracted with diethylether, the organic layers were dried and evaporated (70 mbar/40° C.) to give crude (5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)methanol (803 mg) as a colorless oil which was used without further purification. MS: m/z=169 [M]+.
Name
ethyl 5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH:3]1[O:7][N:6]=[C:5]([C:8](OCC)=[O:9])[CH2:4]1.[BH4-].[Na+].[NH4+].[Cl-]>CCO>[F:14][C:2]([F:1])([F:13])[CH:3]1[O:7][N:6]=[C:5]([CH2:8][OH:9])[CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
FC(C1CC(=NO1)C(=O)OCC)(F)F
Name
Quantity
197 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
the organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated (70 mbar/40° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1CC(=NO1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 803 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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